molecular formula C18H35NO3 B14512582 Methyl 5-(dodecylamino)-5-oxopentanoate CAS No. 63588-07-8

Methyl 5-(dodecylamino)-5-oxopentanoate

Cat. No.: B14512582
CAS No.: 63588-07-8
M. Wt: 313.5 g/mol
InChI Key: MEIWBKIZYMIXLD-UHFFFAOYSA-N
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Description

Methyl 5-(dodecylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by a long dodecyl chain attached to an amino group, which is further connected to a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dodecylamino)-5-oxopentanoate typically involves the esterification of 5-(dodecylamino)-5-oxopentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

    Starting Materials: 5-(dodecylamino)-5-oxopentanoic acid, methanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Reaction Conditions: Reflux for 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification under controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dodecylamino)-5-oxopentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 5-(dodecylamino)-5-oxopentanoic acid and methanol.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Hydrolysis: 5-(dodecylamino)-5-oxopentanoic acid and methanol

    Reduction: 5-(dodecylamino)-5-hydroxypentanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 5-(dodecylamino)-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(dodecylamino)-5-oxopentanoate is largely dependent on its structural features. The long dodecyl chain imparts hydrophobic properties, while the ester and amino groups provide sites for chemical reactivity. In biological systems, it may interact with cell membranes, altering their permeability and function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dodecylamino)propanoate
  • 2-(dodecylamino)-2-methylpropanal oxime
  • Hydrogen bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-), compound with 2-(dodecylamino)ethanol

Uniqueness

Methyl 5-(dodecylamino)-5-oxopentanoate is unique due to its specific structural arrangement, which combines a long hydrophobic chain with reactive ester and amino groups. This combination allows it to function in diverse applications, from chemical synthesis to biological interactions, making it a versatile compound in scientific research.

Properties

CAS No.

63588-07-8

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

methyl 5-(dodecylamino)-5-oxopentanoate

InChI

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-16-19-17(20)14-13-15-18(21)22-2/h3-16H2,1-2H3,(H,19,20)

InChI Key

MEIWBKIZYMIXLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCC(=O)OC

Origin of Product

United States

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